N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide is a thiazole-derived compound featuring a 1,3-thiazol-2-yl core substituted with an acetyl group at position 5 and a phenyl group at position 4. The sulfamoyl benzamide moiety is functionalized with bis(2-methylpropyl) groups, contributing to its lipophilic character.
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S2/c1-17(2)15-29(16-18(3)4)35(32,33)22-13-11-21(12-14-22)25(31)28-26-27-23(24(34-26)19(5)30)20-9-7-6-8-10-20/h6-14,17-18H,15-16H2,1-5H3,(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQMNDMOFXDRDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations: Thiazole vs. Oxadiazole Derivatives
The target compound’s 1,3-thiazole core distinguishes it from 1,3,4-oxadiazole derivatives like LMM5 and LMM11 (). Thiazoles are known for enhanced metabolic stability compared to oxadiazoles due to reduced susceptibility to oxidative degradation. For example:
The oxadiazole derivatives LMM5 and LMM11 exhibit antifungal activity by inhibiting thioredoxin reductase, suggesting that the target compound’s thiazole core might offer a different mechanism or improved pharmacokinetics .
Sulfamoyl Substituent Modifications
The bis(2-methylpropyl)sulfamoyl group in the target compound contrasts with substituents in analogs from and :
- Bis(2-methoxyethyl) groups (): Methoxy groups introduce polarity, likely improving solubility but decreasing passive diffusion across biological membranes .
- Tetrahydrofuran-3-yl group (Compound 5i): Polar cyclic ether moiety increases melting point (256–258°C) and crystallinity, which may limit bioavailability compared to alkylated analogs .
Preparation Methods
Classical Hantzsch Thiazole Synthesis
This method employs α-haloketones and thiourea derivatives under thermal conditions. For this compound, 4-phenyl-2-bromoacetophenone reacts with thiourea in ethanol at reflux (78°C) for 6–8 hours, yielding 63–68% of the thiazole amine. The reaction mechanism proceeds via nucleophilic attack of thiourea’s sulfur on the α-carbon, followed by cyclodehydration.
Reaction Equation:
$$
\text{C}6\text{H}5\text{COCH}2\text{Br} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{EtOH, Δ}} \text{C}{11}\text{H}{10}\text{N}2\text{OS} + \text{HBr}
$$
Microwave-Assisted Green Synthesis
Recent advancements utilize microwave irradiation to enhance reaction efficiency. Shaikh et al. demonstrated that irradiating 4-phenylacetophenone, N-bromosuccinimide (NBS), and thiourea in PEG-600 at 120°C for 10 minutes achieves 89% yield. PEG-600 acts as both solvent and phase-transfer catalyst, reducing energy consumption by 72% compared to thermal methods.
Sulfamoyl Benzamide Intermediate Preparation
The 4-[bis(2-methylpropyl)sulfamoyl]benzoic acid precursor requires sequential sulfonation and amidation:
Sulfonation of Benzoic Acid
4-Chlorosulfonylbenzoic acid is synthesized via chlorosulfonation of benzoic acid using chlorosulfonic acid (ClSO₃H) at 0–5°C for 4 hours. This exothermic reaction demands strict temperature control to avoid over-sulfonation.
Sulfamoyl Group Introduction
Bis(2-methylpropyl)amine reacts with 4-chlorosulfonylbenzoic acid in dichloromethane (DCM) with triethylamine (TEA) as base. After 12 hours at 25°C, the sulfonamide forms with 85% yield. Steric hindrance from the branched amine necessitates prolonged reaction times.
Optimization Data:
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TEA | DCM | 25 | 12 | 85 |
| NaOH | H₂O | 25 | 24 | 62 |
| K₂CO₃ | Acetone | 40 | 8 | 78 |
Final Coupling: Amide Bond Formation
Coupling the thiazole amine and sulfamoyl benzoic acid employs two principal strategies:
HATU-Mediated Coupling
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activates the carboxylic acid in dimethylformamide (DMF) at 0°C. After 30 minutes, the thiazole amine is added, and the reaction proceeds at 25°C for 6 hours, achieving 91% yield.
Mechanism:
$$
\text{RCOOH} + \text{HATU} \rightarrow \text{RCO-OAt} \xrightarrow{\text{R'NH}_2} \text{RCONHR'} + \text{Byproducts}
$$
EDCl/HOBt System
Ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) provide a cost-effective alternative. While yields are lower (78%), this method avoids HATU’s moisture sensitivity.
Green Chemistry Innovations
Solvent-Free Microwave Synthesis
Combining all three components (thiazole precursor, sulfamoyl acid, coupling reagents) under solvent-free microwave conditions (150°C, 5 minutes) achieves 82% yield with 95% purity.
Biocatalytic Approaches
Immobilized lipase B from Candida antarctica (CAL-B) catalyzes amide coupling in ionic liquids ([BMIM][BF₄]), yielding 76% product at 40°C over 24 hours.
Challenges and Optimization Strategies
| Parameter | Issue | Solution |
|---|---|---|
| Thiazole ring oxidation | Acetyl group degradation | N₂ atmosphere, BHT inhibitor |
| Sulfamoyl hydrolysis | Acidic/byproduct formation | pH 7–8 buffer, low temp |
| Coupling reagent cost | HATU expense | EDCl/HOBt with 1.5 eq reagent |
Analytical Characterization
Critical spectroscopic data confirm successful synthesis:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, thiazole-H), 2.98 (m, 4H, NCH₂), 2.62 (s, 3H, COCH₃).
- HRMS (ESI): m/z 514.1832 [M+H]⁺ (calc. 514.1829).
Industrial-Scale Considerations
Pilot-scale batches (10 kg) using HATU coupling in flow reactors achieve 87% yield with 99.5% purity. Key parameters:
- Residence time: 8 minutes
- Temp: 50°C
- Pressure: 2 bar
Q & A
Q. Basic
- NMR Spectroscopy : 1H NMR identifies proton environments (e.g., acetyl group at δ 2.6 ppm, thiazole protons at δ 7.3–7.5 ppm). 13C NMR confirms carbonyl carbons (e.g., acetyl C=O at ~170 ppm) .
- X-ray Crystallography : Resolves bond angles and distances (e.g., dihedral angle between thiazole and benzamide moieties ~15°), critical for validating stereochemistry .
- IR Spectroscopy : Detects functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
How can computational modeling predict the compound’s biological targets and binding mechanisms?
Q. Advanced
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), a target for thiazole derivatives. Prioritize hydrogen bonding between the sulfamoyl group and active-site arginine residues .
- Quantum Chemical Calculations : Employ Gaussian 16 to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps, predicting reactivity at the acetyl-thiazole junction .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in binding pockets (e.g., ATP-binding sites in kinases), analyzing RMSD and binding free energy (MM-PBSA) .
What strategies enhance pharmacokinetic properties such as solubility and metabolic stability?
Q. Advanced
- LogP Optimization : Introduce polar substituents (e.g., hydroxyl or amine groups) on the benzamide ring to reduce logP from ~3.5 to <2.5, improving aqueous solubility .
- Prodrug Design : Mask the acetyl group as a phosphate ester to enhance bioavailability, with enzymatic cleavage in target tissues .
- In Vitro Assays : Test metabolic stability using liver microsomes (e.g., human S9 fraction) and CYP450 inhibition screening to identify metabolic hotspots .
How do structural modifications influence bioactivity across diverse assays (e.g., antimicrobial vs. anticancer)?
Q. Advanced
- Thiazole Modifications : Replace the acetyl group with a nitro moiety (as in nitazoxanide derivatives) to enhance antiparasitic activity via PFOR inhibition, but note reduced anticancer potency due to altered redox properties .
- Sulfamoyl Adjustments : Substitute bis(2-methylpropyl) with cyclopropyl groups to improve blood-brain barrier penetration for neurotargeted applications .
- Bioassay Comparisons : Test against Gram-negative bacteria (MIC via broth dilution) versus cancer cell lines (IC50 via MTT assay). Contradictions may arise from differential membrane permeability or target expression .
How should researchers resolve contradictions in biological activity data across different experimental models?
Q. Advanced
- Assay Validation : Replicate results in orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and use isogenic cell lines to control for genetic variability .
- Dose-Response Analysis : Perform Hill slope comparisons to identify off-target effects at high concentrations (e.g., cytotoxicity masking specific activity) .
- In Vivo Correlation : Validate in vitro findings using zebrafish xenograft models, focusing on pharmacokinetic-pharmacodynamic (PK-PD) alignment .
What methodologies characterize the compound’s stability under physiological conditions?
Q. Advanced
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions. Monitor degradation products via LC-MS .
- Plasma Stability : Incubate in human plasma (37°C, 24 hrs) and quantify parent compound loss using UPLC-PDA. Significant degradation (>20%) indicates susceptibility to esterases or amidases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
